molecular formula C10H22ClNO2 B2918865 H-MeApe(5)-OtBu.HCl CAS No. 1379371-52-4

H-MeApe(5)-OtBu.HCl

Cat. No.: B2918865
CAS No.: 1379371-52-4
M. Wt: 223.74
InChI Key: YYQHGSWMTXFDHB-UHFFFAOYSA-N
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Description

H-MeApe(5)-OtBu.HCl is a modified amino acid derivative featuring a methyl (Me) group and a tert-butyl (OtBu) ester protective group. Such compounds are commonly used in peptide synthesis to enhance solubility, stability, and reaction specificity during coupling steps .

Properties

IUPAC Name

tert-butyl 5-(methylamino)pentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-10(2,3)13-9(12)7-5-6-8-11-4;/h11H,5-8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQHGSWMTXFDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379371-52-4
Record name tert-butyl 5-(methylamino)pentanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

H-MeApe(5)-OtBu.HCl (also known as H-methyl-5-amino-2-phenylacetate hydrochloride) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H18ClNO2
  • Molecular Weight : 243.73 g/mol
  • CAS Number : 161879-12-5
  • Solubility : Highly soluble in water (0.213 mg/ml) and organic solvents.
  • Log P (octanol-water partition coefficient) : 2.69, indicating moderate lipophilicity.
PropertyValue
Molecular FormulaC12H18ClNO2
Molecular Weight243.73 g/mol
Solubility0.213 mg/ml
Log P2.69
Melting PointNot available

This compound exhibits various biological activities, primarily through its interaction with multiple cellular pathways:

  • Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains and viruses, suggesting potential as an antimicrobial agent .
  • Cell Cycle Regulation : It influences cell cycle progression and apoptosis, making it a candidate for cancer therapy .
  • Neuronal Signaling : this compound interacts with neurotransmitter receptors, which may enhance cognitive functions or provide neuroprotective effects .
  • Inflammatory Response Modulation : It has been shown to modulate inflammatory pathways, indicating potential in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/ml, highlighting its potential as a therapeutic agent in antibiotic-resistant infections .
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that this compound induced apoptosis through the activation of caspase pathways, suggesting its role as a pro-apoptotic agent .
  • Neuroprotective Effects : Research involving neuronal cell cultures showed that this compound could protect against oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against MRSA and other pathogens
Apoptosis InductionInduces apoptosis in cancer cell lines
NeuroprotectionProtects neuronal cells from oxidative stress
Anti-inflammatoryModulates inflammatory responses

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share functional similarities with H-MeApe(5)-OtBu.HCl, including protective groups and synthetic utility:

Compound Name Molecular Formula Molecular Weight Protective Groups Key Applications
H-Glu(OtBu)-OMe.HCl C₁₀H₂₀ClNO₄ 253.72 OtBu (ester), Me (ester) Peptide synthesis, radiopharmaceutical intermediates
H-Ser(tBu)-OtBu.HCl C₁₁H₂₄ClNO₃ 253.77 tBu (ether), OtBu (ester) Kinase probe synthesis, caged molecules
H-Asp(OMe)-OtBu.HCl C₉H₁₈ClNO₄ 239.70 OtBu (ester), OMe (ester) Solid-phase peptide synthesis (SPPS)
H-Phe-OtBu.HCl C₁₃H₂₀ClNO₂ 257.76 OtBu (ester) Drug delivery systems, enzyme inhibitors

Physicochemical Properties

  • LogP and Solubility :

    • H-Glu(OtBu)-OMe.HCl: LogP = 0.87, solubility = 4.91 mg/mL (ESOL) .
    • H-Phe-OtBu.HCl: LogP = 2.05, solubility = 0.171 mg/mL (ESOL) .
    • H-Ser(tBu)-OtBu.HCl: Higher polarity due to ether (tBu) and ester (OtBu) groups; storage requires -20°C to prevent hydrolysis .
  • Synthetic Stability :

    • OtBu esters are resistant to acidic conditions but labile under basic or catalytic hydrogenation conditions, enabling selective deprotection .
    • Methyl esters (e.g., H-Asp(OMe)-OtBu.HCl) offer enhanced solubility in organic solvents like DMF and DMSO, critical for SPPS .

Role in Drug Development

  • Antiviral Agents : Fluorinated analogs like PF-07321332 (Paxlovid) use similar protective strategies to enhance bioavailability and protease inhibition (EC₅₀ = 0.077 μM) .
  • Radiopharmaceuticals : Compounds such as L-Cms(OtBu)-OtBu.HCl serve as precursors for ⁶⁸Ga/¹⁷⁷Lu-labeled PSMA ligands (Ki = 1.4–13.9 nM) for prostate cancer imaging .

Critical Analysis of Divergent Evidence

  • Solubility Discrepancies : H-Glu(OtBu)-OMe.HCl exhibits higher aqueous solubility (4.91 mg/mL) compared to H-Phe-OtBu.HCl (0.171 mg/mL), attributed to its polar ester groups .
  • Synthetic Yields : Variations in yields (e.g., 34–97% for OtBu-protected intermediates) highlight the sensitivity of these reactions to solvent purity and stoichiometry .

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